molecular formula C13H17OP B12884322 2,5-Dimethyl-1-phenylphosphinan-4-one CAS No. 54877-14-4

2,5-Dimethyl-1-phenylphosphinan-4-one

Cat. No.: B12884322
CAS No.: 54877-14-4
M. Wt: 220.25 g/mol
InChI Key: JRDPBXJCEPISDT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenylphosphinan-4-one is an organophosphorus compound with the molecular formula C₁₃H₁₇OP It is a member of the phosphinanone family, characterized by a phosphorus atom bonded to a phenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one typically involves the reaction of a phenylphosphine with a suitable ketone under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a dimethyl ketone in the presence of a phosphorus source . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like distillation and high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, alcohol derivatives, and substituted phenylphosphinanones, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-Dimethyl-1-phenylphosphinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylphosphinan-4-one: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    2,5-Dimethyl-1-phenylphosphinan-4-oxide: An oxidized form with distinct chemical behavior.

    2,5-Dimethyl-1-phenylphosphinan-4-thione: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.

Uniqueness

2,5-Dimethyl-1-phenylphosphinan-4-one is unique due to the presence of both dimethyl groups and a phenyl group attached to the phosphorus atom, which imparts specific steric and electronic properties. These properties make it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

54877-14-4

Molecular Formula

C13H17OP

Molecular Weight

220.25 g/mol

IUPAC Name

2,5-dimethyl-1-phenylphosphinan-4-one

InChI

InChI=1S/C13H17OP/c1-10-9-15(11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

JRDPBXJCEPISDT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CP1C2=CC=CC=C2)C

Origin of Product

United States

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